molecular formula C8H9BrO B092557 2-Bromo-4,6-dimethylphenol CAS No. 15191-36-3

2-Bromo-4,6-dimethylphenol

Cat. No. B092557
CAS RN: 15191-36-3
M. Wt: 201.06 g/mol
InChI Key: CZZYAIIAXDTWEE-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylphenol is a brominated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a phenol moiety substituted with bromine and methyl groups, which significantly influence its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of brominated phenolic compounds, including those similar to 2-Bromo-4,6-dimethylphenol, has been explored in several studies. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been reported, which is a related compound that could potentially be converted to 2-Bromo-4,6-dimethylphenol under certain conditions . Additionally, the synthesis of 2,6-dimethyl-4-bromoaniline through the bromination of 2,6-dimethylaniline suggests a pathway that could be adapted for the synthesis of 2-Bromo-4,6-dimethylphenol .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,6-dimethylphenol has been investigated, revealing that the presence of bromine can influence the molecular conformation. For example, the study of 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes with bromine substituents showed that the bromine atoms can affect the rotational barriers around certain bonds due to steric effects . This could imply that in 2-Bromo-4,6-dimethylphenol, the bromine atom may also influence the molecular geometry and reactivity.

Chemical Reactions Analysis

Brominated phenolic compounds undergo various chemical reactions, including electrophilic substitution with rearrangement. The bromination of 2,4-dimethylphenol, which is structurally related to 2-Bromo-4,6-dimethylphenol, can lead to multiple brominated products depending on the reaction conditions . These studies provide insights into the reactivity of the bromine atom in the phenolic ring and suggest possible transformations that 2-Bromo-4,6-dimethylphenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by the substituents on the phenol ring. For instance, the solubility behavior of triorganotin bromides with dimethylamino groups on the phenyl ring has been studied, indicating that the nature of the substituents can drastically affect solubility in various solvents . Although not directly about 2-Bromo-4,6-dimethylphenol, this study suggests that the bromine and methyl groups on the phenol ring could similarly affect its solubility and other physical properties.

Scientific Research Applications

  • Summary of the Application : 2-Bromo-4,6-dimethylphenol is used as a preservative in various industrial processes . It helps prevent microbial fouling, which can be a significant issue in many industries.
  • Methods of Application or Experimental Procedures : This compound is typically added to coatings, slurries, and other materials that are prone to microbial fouling. The exact amount used can vary depending on the specific requirements of the process. It’s also used in water treatment processes, oil fields, and leather processing to control microbial attack .
  • Results or Outcomes : The use of 2-Bromo-4,6-dimethylphenol can significantly reduce microbial fouling, improving the efficiency and longevity of industrial processes .

Safety And Hazards

2-Bromo-4,6-dimethylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

2-bromo-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZYAIIAXDTWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306077
Record name 2-Bromo-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dimethylphenol

CAS RN

15191-36-3
Record name 15191-36-3
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Record name 2-Bromo-4,6-dimethylphenol
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Record name 15191-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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